N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBYNCKSHIYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 2-oxo-2H-chromen-3-yl derivatives with phenoxyethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide, highlighting key differences in substituents, synthesis, and properties:
Structural and Functional Differences
- Substituent Effects: Sulfonamide vs. Carboxamides (e.g., compound from ) may prioritize photochemical stability due to planar conjugation. Phenoxyethyl Chain: The phenoxyethyl group in the target compound introduces steric bulk and lipophilicity, which could improve membrane permeability compared to simpler sulfonamides .
Fluorescence Properties :
- Ester derivatives (e.g., 2-oxo-2H-chromen-3-yl propionate) exhibit higher solid-state fluorescence intensity than sulfonamides, with emission maxima influenced by substituent electronic effects .
- Solvent polarity significantly affects liquid-phase fluorescence; chlorofom enhances emission in ester derivatives, while sulfonamides may show redshifted spectra due to polar interactions .
- Biological Activity: Fungicidal Activity: Sulfonamides with halogenated aryl groups (e.g., trifluoromethyl/chlorophenyl) demonstrate superior efficacy against plant pathogens, with EC50 values as low as 10 μg/mL . Antimicrobial Potential: Coumarin-sulfonamide hybrids (e.g., derivatives in ) show broad-spectrum activity against Gram-positive bacteria and fungi, likely due to sulfonamide-mediated enzyme inhibition.
Biological Activity
N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a coumarin core with a phenoxyethanesulfonamide moiety, which contributes to its unique chemical and biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can modulate receptor activity, influencing various signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, in vitro studies indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM .
Antioxidant Properties
The compound exhibits notable antioxidant activity, as evidenced by its ability to scavenge free radicals. A study reported that this compound demonstrated a SC50 value of 40.4 µg/mL in DPPH radical scavenging assays, indicating effective antioxidant capacity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide, it is useful to compare it with other coumarin derivatives:
| Compound Name | Biological Activity | IC50/SC50 Values |
|---|---|---|
| N-(2-Oxo-2H-chromen-3-y)cyclohexanecarboxamide | Anticancer | 15 µM (MCF-7) |
| 3-(2-Oxo-2H-chromen-3-y)-5H-pyrano[3,2-c]chromen | Antineoplastic | 12 µM (HeLa) |
| N-(coumarin derivative) | Antioxidant | SC50: 30 µg/mL |
This table highlights that while other compounds exhibit similar activities, N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide shows a broader range of effects across various biological assays.
Case Studies
- Breast Cancer Study : A recent investigation into the effects of N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide on MCF-7 cells revealed significant apoptosis induction via mitochondrial pathways. The study concluded that this compound could serve as a lead for developing novel anticancer agents targeting breast cancer cells .
- Inflammation Model : In a murine model of acute inflammation induced by LPS, treatment with N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide resulted in decreased levels of inflammatory markers and improved histopathological scores compared to control groups.
Q & A
Basic: What are the key synthetic pathways for N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromen-2-one (coumarin) core via Pechmann or Kostanecki-Robinson condensation.
- Step 2 : Sulfonylation of the 3-amino group on the coumarin scaffold using 2-phenoxyethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Critical parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios to minimize side products like disubstituted sulfonamides.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR (in DMSO-) identify substituent patterns (e.g., sulfonamide NH at δ 10.2–10.8 ppm, coumarin carbonyl at δ 160–165 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm and 1140–1160 cm) and coumarin C=O (1700–1720 cm).
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 385.0842 for CHNOS) .
Advanced: How can crystallographic data refinement using SHELXL address structural ambiguities?
SHELXL resolves challenges such as:
- Disorder modeling : For flexible phenoxyethyl chains, use PART and EADP commands to refine split positions.
- Hydrogen bonding : DFIX restraints ensure accurate O–H···N/S interactions (e.g., coumarin carbonyl to sulfonamide NH, d = 2.8–3.0 Å).
- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning (common in sulfonamide crystals) .
Example refinement metrics: R < 0.05, wR < 0.12, and Flack parameter < 0.1 for chiral centers.
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC values (e.g., MMP-2 vs. MMP-9 inhibition) may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters sulfonamide protonation) and substrate concentration (e.g., gelatin vs. fluorogenic peptides).
- Cofactor interference : Pre-treat samples with EDTA to chelate Zn and exclude metal-dependent off-target effects .
Use orthogonal assays (SPR, thermal shift) to validate binding affinity and stoichiometry.
Advanced: What strategies optimize the compound’s selectivity for MMP-2 over MMP-9?
- Structural modifications : Introduce bulkier substituents (e.g., 4-fluoro on phenoxy group) to sterically hinder MMP-9’s larger S1' pocket.
- Computational docking : Use AutoDock Vina to prioritize analogs with ΔG < −9 kcal/mol for MMP-2 vs. > −8 kcal/mol for MMP-9.
- Pharmacophore filters : Retain the coumarin carbonyl for chelating the catalytic Zn while varying sulfonamide linkers .
Advanced: How does molecular docking inform SAR studies for this sulfonamide?
- Active site mapping : The coumarin core occupies the hydrophobic S1 pocket, while the sulfonamide interacts with S2' via hydrogen bonds (e.g., Asn162 in MMP-2).
- Free energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing phenoxy with thiophene improves MMP-2 affinity by 1.2 kcal/mol) .
Validate with isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy.
Basic: What purification methods ensure high yield and purity?
- Recrystallization : Use ethanol/water (7:3 v/v) for >90% recovery; monitor by HPLC (C18 column, 220 nm, retention time ~8.2 min).
- Flash chromatography : Optimize with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate sulfonamide derivatives .
Advanced: What are common pitfalls in interpreting NMR data for this compound?
- Rotameric splitting : The phenoxyethyl chain’s rotation causes duplicated signals (e.g., CH protons at δ 3.8–4.2 ppm). Use VT-NMR (25–60°C) to coalesce peaks.
- Solvent masking : DMSO- obscures NH protons; switch to CDCl/TFA-d (1%) for clearer signals .
Advanced: How to design analogs to enhance metabolic stability?
- Blocking labile sites : Replace the coumarin 7-OH with methoxy to prevent glucuronidation.
- Isosteric replacement : Substitute sulfonamide with sulfamate to resist CYP3A4 oxidation .
Assess in vitro microsomal stability (human liver microsomes, t > 60 min).
Advanced: What in silico models predict ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
